molecular formula C19H23FN2O4S B2459189 N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1797881-26-5

N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2459189
CAS No.: 1797881-26-5
M. Wt: 394.46
InChI Key: STZKOHJZSRHMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxypropyl group, and a sulfamoyl group attached to a methylphenyl ring. It is of interest in various fields of research due to its potential biological activities and applications.

Mechanism of Action

Target of Action

The primary target of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the intermediate: The reaction begins with the preparation of 2-(2-fluorophenyl)-2-methoxypropylamine by reacting 2-fluorobenzaldehyde with methoxypropylamine under suitable conditions.

    Sulfamoylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfamoyl group.

    Acetylation: Finally, the product is acetylated using acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxypropylsulfonamide
  • N-(4-fluorophenyl)-2-methoxypropylsulfonamide
  • N-(2-methoxypropyl)-3-methylphenylsulfonamide

Uniqueness

N-(4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)-3-methylphenyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and methoxypropyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-13-11-15(22-14(2)23)9-10-18(13)27(24,25)21-12-19(3,26-4)16-7-5-6-8-17(16)20/h5-11,21H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZKOHJZSRHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.